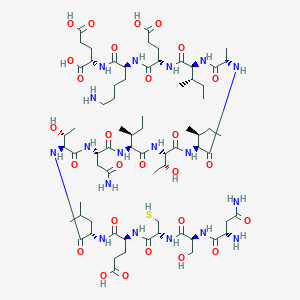![molecular formula C37H43N3O6S B149971 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid CAS No. 137550-88-0](/img/structure/B149971.png)
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene and benzoic acid derivatives, followed by their functionalization and coupling.
Preparation of Naphthalene Derivative: The naphthalene derivative is synthesized by introducing the dimethylamino and sulfonyl groups onto the naphthalene ring. This step often involves sulfonation and subsequent amination reactions.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by functionalizing the benzoic acid with the tetrahydronaphthalene and carbonyl groups. This step may involve Friedel-Crafts acylation and subsequent hydrogenation.
Coupling Reaction: The final step involves coupling the naphthalene and benzoic acid derivatives through a propoxy linker. This step typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the dimethylamino group to form the corresponding N-oxide.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various sulfonamide and sulfonate derivatives.
Applications De Recherche Scientifique
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(3-(((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)amino)propoxy)-4-(((5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)amino)benzoic acid
- **2-(3-(((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)amino)propoxy)-4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-1-naphthalenyl)carbonyl)amino)benzoic acid
Uniqueness
The uniqueness of 2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
137550-88-0 |
|---|---|
Formule moléculaire |
C37H43N3O6S |
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C37H43N3O6S/c1-36(2)18-19-37(3,4)30-22-24(14-17-29(30)36)34(41)39-25-15-16-28(35(42)43)32(23-25)46-21-9-20-38-47(44,45)33-13-8-10-26-27(33)11-7-12-31(26)40(5)6/h7-8,10-17,22-23,38H,9,18-21H2,1-6H3,(H,39,41)(H,42,43) |
Clé InChI |
KZJWLTIWBMCWGR-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)OCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)(C)C)C |
Key on ui other cas no. |
137550-88-0 |
Synonymes |
2-(3-(5-dimethylaminonaphthalene-1-sulfonyl)aminopropyl-1-oxyl)-4-((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido)benzoic acid DAM-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















